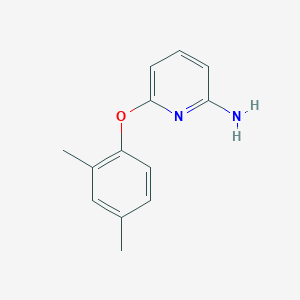

6-(2,4-Dimethylphenoxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

6-(2,4-dimethylphenoxy)pyridin-2-amine |

InChI |

InChI=1S/C13H14N2O/c1-9-6-7-11(10(2)8-9)16-13-5-3-4-12(14)15-13/h3-8H,1-2H3,(H2,14,15) |

InChI Key |

WDTHYYBDJUKWQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyridines Using Amides

A practical method involves the conversion of chloropyridine derivatives to the corresponding amino derivatives using simple amides as the amine source. In this approach, 6-chloropyridin-2-amine precursors react with amides under reflux conditions, leading to substitution of chlorine with an amino group to form 2-aminopyridines, including 6-(2,4-dimethylphenoxy)pyridin-2-amine analogs.

- Reaction Conditions : Refluxing chloropyridine in excess amide solvent.

- Workup : Concentration under vacuum, aqueous quenching, extraction with ethyl acetate, drying, and purification by column chromatography.

- Advantages : Simple operation, commercially available reagents, and good yields reported.

This method is adaptable for various substituted chloropyridines, including those bearing phenoxy substituents with methyl groups at 2,4-positions.

Base-Promoted Cascade Cyclization from N-Propargylic β-Enaminones

An innovative protocol uses N-substituted formamides reacting with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones to yield 2-aminopyridine derivatives. This multistep cascade involves:

- Formation of 1,4-oxazepine intermediate.

- Isomerization to an epoxide intermediate.

- Nucleophilic addition of formamide.

Aromatization and N-deformylation to yield 2-aminopyridines.

Reaction Conditions : Mild, room temperature, base-promoted.

- Advantages : Concise, efficient, and avoids harsh reagents.

- Limitations : Requires specific β-enaminone precursors, which may limit substrate scope to analogs structurally related to this compound.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyridine/Amine Backbones

Key Observations:

- Substituent Effects: The 2,4-dimethylphenoxy group in the target compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing nitro or bromo groups in Schiff bases (e.g., ), which enhance antimicrobial activity .

- Biological Activity : While Schiff bases exhibit antimicrobial properties, Pexidartinib demonstrates how bulkier substituents enable therapeutic targeting of specific receptors .

Pyrimidine-Based Analogues

Key Observations:

- Heterocyclic Core : Pyrimidine derivatives (e.g., ) often exhibit enhanced hydrogen-bonding capacity compared to pyridines, influencing molecular recognition .

- Halogenation : Fluorine or chlorine substituents () improve metabolic stability and binding affinity, unlike the methyl groups in the target compound .

Substituent Position and Electronic Effects

- Positioning: The 2-amino group in pyridin-2-amine derivatives facilitates hydrogen bonding, while substituents at the 6-position (e.g., phenoxy vs. phenyl) modulate lipophilicity. For example, 6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine () leverages fluorine’s electronegativity for enhanced target binding .

- Solvent Interactions: and highlight solvent-dependent tautomerism (e.g., keto-enol in DMF), which may influence the bioavailability of similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.